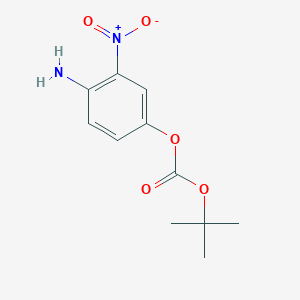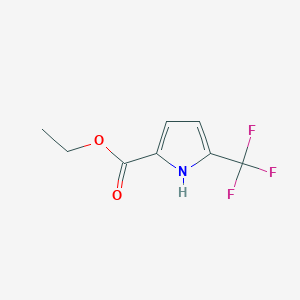
ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
Trifluoromethylated pyrrole derivatives are a class of organic compounds that contain a pyrrole ring substituted with a trifluoromethyl group . They are of interest in various fields due to their unique physicochemical properties .
Molecular Structure Analysis
The molecular structure of trifluoromethylated pyrrole derivatives is characterized by a pyrrole ring substituted with a trifluoromethyl group . The exact structure can vary depending on the specific compound and its other substituents .Chemical Reactions Analysis
Trifluoromethylated pyrrole derivatives can undergo various chemical reactions, often involving the trifluoromethyl group . The specific reactions can depend on the other substituents present on the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated pyrrole derivatives are influenced by the presence of the trifluoromethyl group and the pyrrole ring . These compounds often exhibit unique properties due to the combination of the high electronegativity of fluorine and the aromaticity of the pyrrole ring .Applications De Recherche Scientifique
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions and procedures .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
2. FDA-Approved Drugs
- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
- Methods : The synthesis of these drugs involves various chemical reactions and procedures .
- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
3. Materials Engineering
- Application : Fluorine is widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
- Methods : The incorporation of fluorine or fluorine-containing functional groups into these materials involves various chemical reactions and procedures .
- Results : The use of fluorine in these applications has led to improved performance and functionality of the materials .
4. Crop Protection
- Application : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
- Methods : The synthesis of these pesticides involves various chemical reactions and procedures .
- Results : The use of trifluoromethyl group in pesticides has resulted in superior pest control properties when compared to traditional phenyl-containing insecticides .
5. Synthesis of Trifluoromethyl Alkyl Ethers
- Application : The procedure for the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers is attractive .
- Methods : This method is applicable provided that the alcohol is primary rather than benzylic, secondary or tertiary .
- Results : The reaction fails in case of benzylic, secondary or tertiary alcohols .
6. Development of Fluorinated Organic Chemicals
- Application : The development of fluorinated organic chemicals is becoming an increasingly important research topic .
- Methods : The synthesis of these chemicals involves various chemical reactions and procedures .
- Results : It is estimated that the number of fluorinated compounds currently under development represent some 35–50% of all active ingredients under development .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-2-14-7(13)5-3-4-6(12-5)8(9,10)11/h3-4,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRENMYOMRGLFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1375776.png)
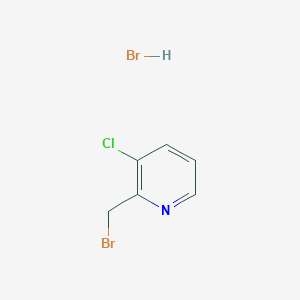
![6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1375780.png)
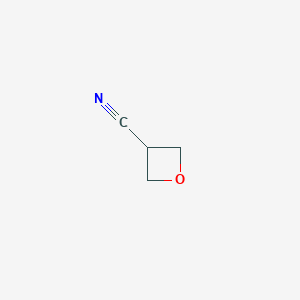
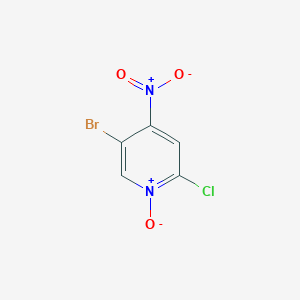
![5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B1375787.png)
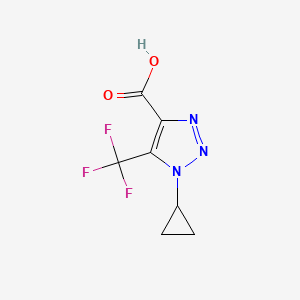
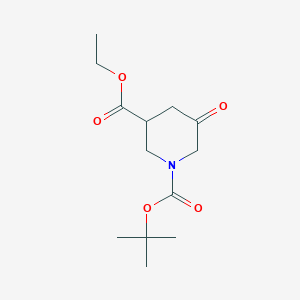
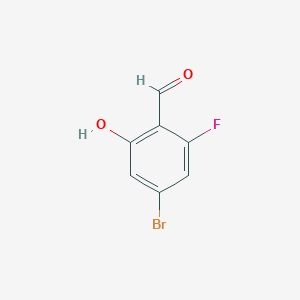
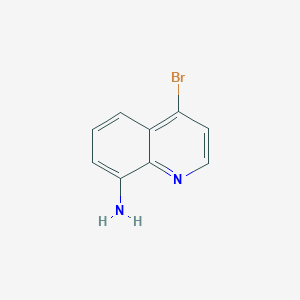
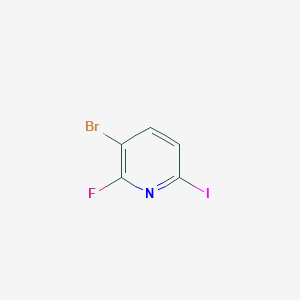
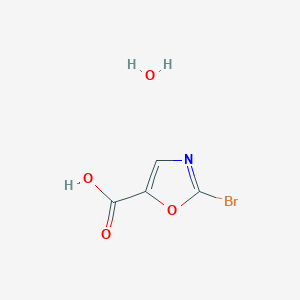
![tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1375796.png)
